molecular formula C52H34O4 B13646298 4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde

4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde

Cat. No.: B13646298
M. Wt: 722.8 g/mol
InChI Key: YUEPNSPNBBVNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde is an organic compound with a complex structure characterized by multiple benzaldehyde groups. . This compound is notable for its unique molecular architecture, which includes several aromatic rings and formyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde typically involves the use of brominated precursors and formylation reactions. One common method involves the reaction of 1,3,5-tribromobenzene with 4-formylphenylboronic acid under Suzuki coupling conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the aromatic rings can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C52H34O4

Molecular Weight

722.8 g/mol

IUPAC Name

4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C52H34O4/c53-31-35-1-9-41(10-2-35)47-25-48(42-11-3-36(32-54)4-12-42)28-51(27-47)45-21-17-39(18-22-45)40-19-23-46(24-20-40)52-29-49(43-13-5-37(33-55)6-14-43)26-50(30-52)44-15-7-38(34-56)8-16-44/h1-34H

InChI Key

YUEPNSPNBBVNMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC(=CC(=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.